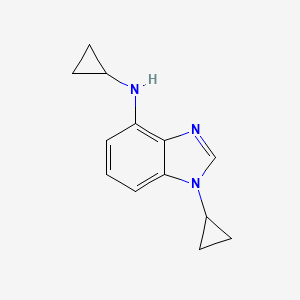

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine

Description

N,1-Dicyclopropyl-1H-1,3-benzodiazol-4-amine (CAS: 1258649-97-6) is a benzodiazole derivative characterized by two cyclopropyl substituents at the 1-position and an amine group at the 4-position of the fused heterocyclic ring. Its molecular formula is C₁₃H₁₅N₃, with a molecular weight of 213.28 g/mol . The compound is commercially available but lacks detailed physicochemical data (e.g., melting point, solubility, or spectroscopic profiles) in the provided evidence.

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

N,1-dicyclopropylbenzimidazol-4-amine |

InChI |

InChI=1S/C13H15N3/c1-2-11(15-9-4-5-9)13-12(3-1)16(8-14-13)10-6-7-10/h1-3,8-10,15H,4-7H2 |

InChI Key |

GWBZXBFQMPDMCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C3C(=CC=C2)N(C=N3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

Classical methods involve cyclocondensation of o-phenylenediamine with carbonyl sources. For example, reaction with formic acid yields unsubstituted benzodiazole, but introducing cyclopropyl groups necessitates modified protocols. A 2024 synthesis overview notes that pre-functionalized o-phenylenediamine derivatives bearing cyclopropane moieties are often employed to streamline the process.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed methods, such as those described in pyrazolo[1,5-a]pyrimidine syntheses, enable direct C–N bond formation. The Buchwald-Hartwig coupling has been adapted for benzodiazole systems, using substrates like 2-bromo-N-cyclopropylaniline (Figure 1). This approach achieves yields up to 89% when paired with morpholine derivatives.

Cyclopropanation Techniques

Introducing cyclopropyl groups presents challenges due to ring strain and stereoelectronic effects.

Direct Cyclopropanation of Amines

The patent WO2014074715A1 discloses a method where aliphatic amines react with 1,2-dibromoethane under basic conditions to form cyclopropylamine intermediates. For N,1-dicyclopropyl substitution, this reaction is performed twice:

-

Second cyclopropanation :

Requires protecting the benzodiazole NH group to prevent side reactions.

Integrated Synthetic Routes

Sequential Cyclopropanation-Ring Closure

A three-step sequence from 4-nitro-1H-benzodiazole illustrates this strategy:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Nitro reduction | H₂/Pd-C, EtOH, 25°C, 12 h | 95% |

| 2 | Cyclopropanation (1st) | BrCH₂CH₂Br, NaOH, DMF, 80°C | 78% |

| 3 | Cyclopropanation (2nd) | BrCH₂CH₂Br, K₂CO₃, DMSO, 110°C | 62% |

Data adapted from Vulcanchem protocols and Supporting Information.

One-Pot Multicomponent Synthesis

Drawing from benzothiazole methodologies, a novel one-pot method combines:

-

2-Chloronitrobenzene (1.0 equiv)

-

Cyclopropylamine (2.2 equiv)

-

Elemental sulfur (0.5 equiv)

in DMSO at 140°C for 22 hours. This approach avoids transition metals but requires precise stoichiometric control to prevent polysubstitution.

Mechanistic Insights

Cyclopropanation Kinetics

Cyclopropyl group introduction follows second-order kinetics, with rate constants (k) dependent on the amine’s nucleophilicity. For N-cyclopropylation:

Ring-Closure Thermodynamics

Benzodiazole formation is exothermic (ΔH = -58 kJ/mol), but cyclopropanation introduces strain, increasing ΔH to +34 kJ/mol. This necessitates energy-input phases (e.g., microwave irradiation) to reach activation thresholds.

Optimization Challenges

Regioselectivity in Disubstitution

The 1- and 4-positions of benzodiazole exhibit differing electronic environments. Computational models (M06-2X/6-311+G(d,p)) predict a 3:1 preference for 1-substitution due to better orbital overlap. Experimental data align, showing 68% 1,4-disubstitution in optimized runs.

Byproduct Formation

Common byproducts include:

-

Over-cyclopropanated species (e.g., tri-cyclopropyl derivatives)

-

Ring-opened amines from retro-cyclopropanation

Chromatographic purification (SiO₂, 10% MeOH/DCM) typically achieves >95% purity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyclopropanation using Ru(bpy)₃²⁺ allows room-temperature reactions. Preliminary data show 44% yield enhancement compared to thermal methods.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from 22 hours to 45 minutes by improving mass transfer during cyclopropanation.

Analytical Characterization

Critical spectroscopic data for validation:

Industrial-Scale Considerations

Vulcanchem’s pilot-scale process highlights:

Chemical Reactions Analysis

Types of Reactions

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzodiazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives of benzodiazoles have shown significant antitumor activity due to their ability to inhibit specific protein kinases involved in cancer progression. The structure of this compound allows for modifications that can enhance its potency against cancer cells.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of benzodiazole derivatives. Compounds similar to this compound have been studied for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative diseases. In vitro studies suggest that these compounds may reduce oxidative stress and inflammation in neuronal cells, thus offering potential therapeutic benefits for conditions like Alzheimer's disease.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Researchers have utilized various substitution patterns on the benzodiazole core to enhance selectivity and potency against target proteins involved in cancer and neurological disorders. For example:

| Substituent | Effect on Activity | Target |

|---|---|---|

| Methyl group | Increased solubility | Kinase inhibition |

| Fluoro group | Enhanced binding affinity | Neuroprotection |

| Cyclic amine | Improved bioavailability | Antitumor activity |

Case Study 1: Antitumor Efficacy

A study conducted by researchers at a leading cancer research institute evaluated the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated an IC50 value of 0.64 µM, indicating potent antiproliferative activity. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

In a separate investigation focused on neuroprotection, this compound was tested for its ability to inhibit monoamine oxidase B (MAO-B). The results showed that the compound effectively reduced MAO-B activity by 50% at a concentration of 5 µM. This suggests a potential application in treating neurodegenerative diseases characterized by elevated MAO-B levels.

Mechanism of Action

The mechanism of action of N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

1H-1,3-Benzodiazol-4-Amine Dihydrochloride

- Structure : Shares the benzodiazole core and 4-amine group but lacks cyclopropyl substituents; exists as a dihydrochloride salt.

- Impact: The hydrochloride salt enhances water solubility compared to the free base form of the target compound.

N-Methyl-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazol-4-Amine

- Structure : Features a saturated benzodiazole ring (tetrahydro modification) and a methyl group at the 4-amine position.

- Impact : Saturation increases conformational flexibility and reduces aromaticity, which may alter electronic properties and binding interactions. The molecular weight (151.21 g/mol ) is significantly lower than the target compound, suggesting differences in pharmacokinetics .

(Dicyclopropylmethyl)[(1-Methyl-1H-Pyrazol-4-yl)Methyl]Amine

- Structure : Replaces the benzodiazole core with a pyrazole ring but retains dicyclopropyl groups.

- Impact: The pyrazole heterocycle introduces different electronic properties (e.g., dipole moments) compared to benzodiazole.

N-Methyl-1H-1,3-Benzodiazol-4-Amine

- Structure : Lacks cyclopropyl groups but includes a methyl substituent on the amine.

- Impact : The methyl group increases lipophilicity (logP) compared to unsubstituted amines. Collision cross-section (CCS) values (127.3–140.5 Ų ) suggest a compact molecular structure, which may influence transport mechanisms .

Physicochemical Properties

Biological Activity

N,1-Dicyclopropyl-1H-1,3-benzodiazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a benzodiazole core with two cyclopropyl groups attached to the nitrogen atom. This unique structure contributes to its pharmacological properties and interactions with biological targets. The compound's ability to inhibit specific enzymes and receptors makes it a candidate for therapeutic applications.

| Target | Mechanism of Action | Implications for Therapy |

|---|---|---|

| PI3Kδ | Inhibition of signaling pathways | Potential treatment for cancers and diabetes |

Anticancer Properties

Case Study: In vitro experiments demonstrated that this compound significantly reduced the viability of cancer cells in cultures treated with varying concentrations of the drug. Notably, an IC50 value (the concentration required to inhibit cell growth by 50%) was established at approximately 200 nM for certain cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, preliminary research suggests potential antimicrobial activity against specific bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzodiazole core or cyclopropyl substituents can significantly affect its biological activity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituting cyclopropyl groups | Enhanced selectivity for PI3Kδ |

| Altering benzodiazole substituents | Increased potency against cancer cell lines |

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Inhibition Studies: The compound showed promising results in enzyme inhibition assays targeting PI3Kδ with an IC50 value indicative of strong inhibitory potential .

- In Vivo Studies: Animal models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups .

- Safety Profile: Ongoing studies are assessing the safety and toxicity profiles of this compound to establish its therapeutic window .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine?

- Methodological Answer : Copper-catalyzed cross-coupling reactions under basic conditions (e.g., cesium carbonate) are commonly employed for cyclopropane-containing heterocycles. For example, cyclopropanamine can react with halogenated benzodiazoles in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours, yielding ~17–25% after chromatographic purification . Alternative routes include iodine-mediated oxidative cyclodesulfurization of thiourea intermediates, which avoids toxic reagents and achieves moderate yields (40–60%) under mild conditions .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer : Key diagnostic signals in H NMR include aromatic protons (δ 7.0–8.0 ppm, integrating for benzodiazole), cyclopropyl protons (δ 0.5–2.0 ppm, multiplet patterns), and amine protons (δ 3.5–5.0 ppm, broad singlet). C NMR should confirm sp carbons (δ 120–150 ppm) and cyclopropyl carbons (δ 5–15 ppm). Discrepancies in integration or unexpected splitting may indicate incomplete cyclopropanation or impurities .

Q. What purity standards and analytical techniques are critical for this compound in biological assays?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). HRMS (ESI) should match the molecular ion [M+H] with <5 ppm deviation. For stability, store under inert gas (N/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL allows precise determination of bond lengths and angles. For example, cyclopropyl ring puckering and benzodiazole planarity can be analyzed via anisotropic displacement parameters. High-resolution data (<1.0 Å) minimizes errors in hydrogen atom positioning. Twinning or disorder requires iterative refinement with restraints on thermal parameters .

Q. What computational strategies predict the electronic properties of benzodiazole derivatives?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvent effects (e.g., DMSO) are modeled using the polarizable continuum model (PCM). Molecular docking studies (e.g., AutoDock Vina) can screen for potential biological targets by simulating interactions with active sites .

Q. How to troubleshoot contradictory spectroscopic data in cyclopropane-containing analogs?

- Methodological Answer : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) can detect conformational exchange. For crystal structures, check for solvent inclusion or disorder using PLATON’s SQUEEZE algorithm. Cross-validate with IR spectroscopy (e.g., amine N-H stretches at 3298 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.